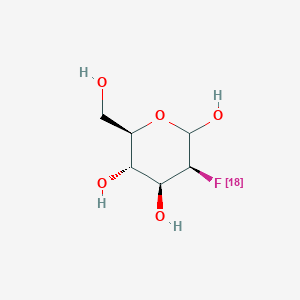

2-deoxy-2-((18)F)fluoro-D-mannopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-deoxy-2-((18)F)fluoro-D-mannopyranose is a 2-deoxy-2-fluoro-D-mannopyranose.

Wissenschaftliche Forschungsanwendungen

Tumor Imaging

Mechanism of Action:

18F-fluoro-D-mannose is metabolized by hexokinase, similar to 18F-FDG, leading to its phosphorylation and retention in tumor cells. This metabolic trapping allows for effective imaging of tumors through PET scans.

Key Findings:

- In studies involving tumor-bearing rats, 18F-fluoro-D-mannose demonstrated tumor uptake comparable to that of 18F-FDG, with a quasi-standardized uptake value (SUV) of approximately 2.83 for 18F-fluoro-D-mannose versus 2.40 for 18F-FDG .

- The compound showed significantly lower uptake in the brain compared to 18F-FDG, which is advantageous for imaging brain tumors as it reduces background noise .

Case Study:

A study conducted on a transplantable rat tumor model revealed that the uptake of 18F-fluoro-D-mannose reached levels of 2.65 ± 0.81% dose/g at 60 minutes post-injection, with rapid blood clearance and favorable tumor-to-blood ratios (29.4) observed . This suggests its potential utility as an effective diagnostic tool for cancer detection.

Atherosclerosis Imaging

Targeting Plaque Inflammation:

Research indicates that 18F-fluoro-D-mannose can be utilized to visualize inflammation in atherosclerotic plaques due to its preferential uptake by macrophages present in these lesions.

Key Findings:

- In a rabbit model, the uptake of 18F-fluoro-D-mannose was shown to correlate with the density of macrophages within atherosclerotic plaques, making it a valuable tool for assessing plaque stability and risk of rupture .

- The study highlighted that the compound could restrict binding of anti-mannose receptor antibodies to macrophages, indicating its specificity for inflammatory processes associated with cardiovascular diseases .

Comparison with Other Tracers

| Tracer | Tumor Uptake (%ID/g) | Brain Uptake (%ID/g) | Tumor-to-Blood Ratio |

|---|---|---|---|

| 18F-Fluoro-D-Mannose | 2.83 ± 0.22 | 1.89 ± 0.13 | 29.4 |

| 18F-Fluorodeoxyglucose | 2.40 ± 0.30 | 2.63 ± 0.26 | 22.1 |

This table illustrates that while both tracers have similar tumor uptake values, 18F-fluoro-D-mannose offers advantages in terms of reduced brain uptake and higher tumor-to-blood ratios, enhancing its diagnostic capabilities in specific contexts.

Synthesis and Radiochemical Properties

The synthesis of 18F-fluoro-D-mannose has been optimized using nucleophilic substitution reactions, yielding high radiochemical purity (97.6%–98.7%) and yields (50%–68%). These properties are crucial for ensuring effective imaging outcomes .

Eigenschaften

Molekularformel |

C6H11FO5 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1 |

InChI-Schlüssel |

ZCXUVYAZINUVJD-PRCAYWMUSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.